sels tétraorganiques d'arséniure

Tetraorganosulfurium salts, commonly referred to as tetraorganosulfonium salts, are a class of chemical compounds with the general formula [RS]4+X−, where R represents an organic group and X is a negatively charged counterion such as PF6− or OTf−. These salts exhibit unique reactivity due to their positively charged sulfur center, making them versatile reagents in organic synthesis. They are often used for activating organosulfur compounds, facilitating various transformations including alkylation, arylation, and sulfuration reactions. The use of tetraorganosulfonium salts allows chemists to explore novel reaction pathways with high functional group tolerance and good yields, making them indispensable tools in synthetic chemistry.

These reagents are typically prepared by reacting organothiol derivatives with Lewis acids or through direct synthesis from organosulfinic compounds. Due to their stability under a wide range of conditions, they offer significant advantages over traditional sulfur-based reagents in terms of operational simplicity and product purity. The ability to selectively activate and transform organosulfur functionalities makes tetraorganosulfonium salts valuable assets for both academic research and industrial applications.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

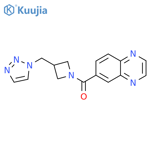

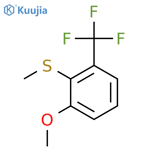

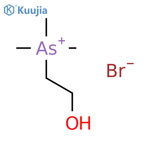

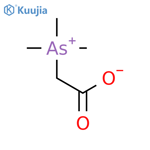

|

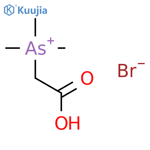

Arsenobetaine Bromide | 71642-15-4 | C5H12AsBrO2 |

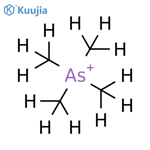

|

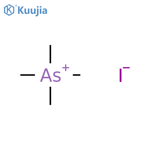

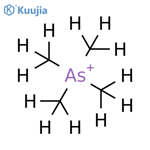

Tetramethyl Arsonium Iodide | 5814-20-0 | C4H12AsI |

|

Bromide-Tetramethylarsonium(1+) | 69755-45-9 | C4H12AsBr |

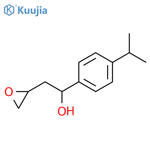

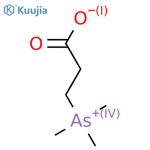

|

Arsenocholine Bromide | 71802-31-8 | C5H14AsBrO |

|

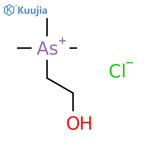

Arsonium, (2-hydroxyethyl)trimethyl-, chloride | 84796-08-7 | C5H14AsClO |

|

Bromide-Tetramethylarsonium(1+) | 5814-22-2 | C4H12AsCl |

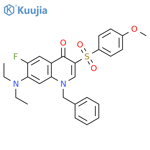

|

Arsonium, [2-(acetyloxy)ethyl]trimethyl-, bromide | 51860-39-0 | C7H16AsBrO2 |

|

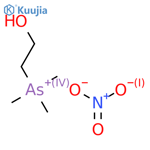

(2-Hydroxyethyl)trimethylarsonium(1+); Nitrate | 115195-57-8 | C5H14AsNO4 |

|

Arsonium,(carboxymethyl)trimethyl-, inner salt | 64436-13-1 | C5H11AsO2 |

|

2-(trimethylarsonio)propanoate | 117929-08-5 | C6H13AsO2 |

Littérature connexe

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324

-

4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

Fournisseurs recommandés

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés